N-(5-Bromopyrimidin-2-yl)methanesulfonamide
CAS No.: 1242336-55-5
Cat. No.: VC0172309
Molecular Formula: C5H6BrN3O2S
Molecular Weight: 252.086
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242336-55-5 |
|---|---|
| Molecular Formula | C5H6BrN3O2S |
| Molecular Weight | 252.086 |
| IUPAC Name | N-(5-bromopyrimidin-2-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C5H6BrN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9) |
| Standard InChI Key | MRNXHECJHFQUDD-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=NC=C(C=N1)Br |
Introduction
Chemical Identity and Structure
Basic Information
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a well-defined chemical entity with the molecular formula C₅H₆BrN₃O₂S and a molecular weight of 252.09 g/mol . It belongs to the broader class of sulfonamides, which have historically demonstrated significant applications in pharmaceutical development and organic synthesis. The compound was first registered in chemical databases in 2011, with its most recent modification date being February 22, 2025 .
Structural Features
The structural backbone of this compound consists of a pyrimidine ring with a bromine atom at the 5-position and a methanesulfonamide group attached at the 2-position. This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential applications. The structure can be represented through various notations, including SMILES (CS(=O)(=O)NC1=NC=C(C=N1)Br) and InChI (InChI=1S/C5H6BrN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9)) .
Chemical Properties and Characteristics
Physical Properties
Understanding the physical properties of N-(5-Bromopyrimidin-2-yl)methanesulfonamide provides insight into its behavior in various environments and its potential applications. Table 1 summarizes the key physical properties of this compound based on available data.
Table 1: Physical Properties of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
The compound exhibits a relatively low lipophilicity as indicated by its XLogP3-AA value of 0.2, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic potentially influences its solubility profile and membrane permeability, which are crucial factors in pharmaceutical applications. The presence of one hydrogen bond donor and five hydrogen bond acceptors indicates potential for intermolecular interactions, which could be significant for its reactivity and biological activity.
Spectroscopic and Structural Identifiers
Various spectroscopic and structural identifiers are used to uniquely specify this compound across different chemical databases and registration systems. These identifiers are essential for unambiguous reference in scientific literature and databases.
Table 2: Identifiers for N-(5-Bromopyrimidin-2-yl)methanesulfonamide
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Registry Number | 1242336-55-5 | |
| PubChem CID | 53217410 | |
| InChIKey | MRNXHECJHFQUDD-UHFFFAOYSA-N | |
| DSSTox Substance ID | DTXSID50682451 | |
| MDL Number | MFCD16660319 | |
| Wikidata | Q82606843 |
Nomenclature and Synonyms
Systematic and Common Names
| Name Type | Name | Reference |
|---|---|---|
| IUPAC Name | N-(5-bromopyrimidin-2-yl)methanesulfonamide | |
| Synonym | 5-Bromo-2-(N-methylsufonylamino)pyrimidine | |
| Synonym | Methanesulfonamide, N-(5-bromo-2-pyrimidinyl)- |
These various names reflect different naming conventions but all refer to the same chemical entity. The consistency in naming across multiple sources confirms the compound's established identity in chemical databases.
Chemical Reactivity and Synthesis
Synthetic Applications
N-(5-Bromopyrimidin-2-yl)methanesulfonamide serves as a valuable building block in chemical synthesis due to its structural features and reactivity profile. Its primary applications in synthetic chemistry include:
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Acting as a key reactive intermediate in the synthesis of heterocyclic compounds, enabling the creation of structurally diverse molecules with tailored properties .
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Functioning as a reagent in transition metal-catalyzed cross-coupling reactions, where it facilitates the construction of carbon-carbon and carbon-heteroatom bonds . The bromine substituent at the 5-position of the pyrimidine ring makes it particularly suitable for such transformations.
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Contributing to the design and synthesis of more complex molecules targeted for pharmaceutical and agricultural applications .
This versatility in chemical transformations makes N-(5-Bromopyrimidin-2-yl)methanesulfonamide an important compound in the toolkit of synthetic organic chemists, particularly those working in medicinal chemistry and materials science.
Similar Compounds and Structural Analogs
It is important to distinguish N-(5-Bromopyrimidin-2-yl)methanesulfonamide from structurally similar compounds that appear in chemical databases. According to PubChem, there are compounds categorized as "Same Parent, Exact Count" (2 compounds) and "Mixtures, Components, and Neutralized Forms" (1 compound) .
A notable distinction must be made between the compound of interest and N-(5-bromo-2-pyridinyl)methanesulfonamide (CAS: 89466-22-8) . While similar in name and containing some shared structural elements, this latter compound contains a pyridine ring instead of a pyrimidine ring, resulting in different chemical properties and potential applications. The difference between these compounds highlights the importance of precise chemical identification in research and applications.
Research Status and Future Perspectives
Future research directions might include:
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More detailed investigation of its biological activities, particularly in the context of enzyme inhibition or receptor interactions.
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Exploration of its potential as a building block for the development of more complex bioactive molecules.
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Development of optimized synthetic routes to facilitate its preparation for research and potential applications.
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Study of structure-activity relationships by comparing its properties with those of structural analogs.
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